molecular formula C15H23ClN2O4S B5128933 4-chloro-3-ethoxy-N-(3-morpholinopropyl)benzenesulfonamide

4-chloro-3-ethoxy-N-(3-morpholinopropyl)benzenesulfonamide

Cat. No.: B5128933
M. Wt: 362.9 g/mol
InChI Key: OWCROOSHMKPKJR-UHFFFAOYSA-N
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Description

4-chloro-3-ethoxy-N-(3-morpholinopropyl)benzenesulfonamide is a chemical compound with the molecular formula C15H23ClN2O4S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-ethoxy-N-(3-morpholinopropyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Ethoxylation: The amino group is ethoxylated using ethyl bromide in the presence of a base such as sodium ethoxide.

    Morpholinylation: The ethoxylated intermediate is reacted with 3-chloropropylmorpholine to introduce the morpholinopropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-ethoxy-N-(3-morpholinopropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzenesulfonamides.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Properties:
The compound has been investigated for its potential as an anticancer agent. It belongs to a class of small molecules that inhibit specific kinases involved in cancer cell proliferation. Kinase inhibitors are crucial in targeted cancer therapies, and compounds similar to 4-chloro-3-ethoxy-N-(3-morpholinopropyl)benzenesulfonamide have shown promise in preclinical studies targeting various cancer types, including non-small cell lung cancer (NSCLC) and breast cancer .

Mechanism of Action:
The compound likely functions by inhibiting the activity of specific protein kinases, which play a pivotal role in signaling pathways that regulate cell growth and survival. By blocking these pathways, the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Structure-Activity Relationship (SAR) Studies

Optimization of Efficacy:
Research into the structure-activity relationship (SAR) of sulfonamide derivatives has revealed that modifications to the molecular structure can significantly enhance their biological activity. The presence of the morpholine group in this compound may improve solubility and bioavailability, which are critical factors for effective drug design .

Case Studies:
Several studies have highlighted the importance of optimizing substituents on the aromatic ring to enhance potency against specific targets. For instance, the introduction of various alkyl or aryl groups has been shown to affect binding affinity and selectivity towards kinase targets .

Synthesis and Chemical Properties

Synthetic Pathways:
The synthesis of this compound typically involves several steps, including the formation of sulfonamide linkages and the introduction of functional groups that enhance its pharmacological properties. Various synthetic routes have been documented, emphasizing the versatility of sulfonamide chemistry in drug development .

Chemical Stability:
The stability of this compound under physiological conditions is crucial for its application as a therapeutic agent. Studies have shown that sulfonamides generally exhibit good stability, which is beneficial for their use in long-term treatments .

Potential Applications Beyond Oncology

Anti-inflammatory Effects:
Emerging research suggests that compounds with a similar structure may also possess anti-inflammatory properties. By modulating inflammatory pathways, these compounds could serve as potential treatments for chronic inflammatory diseases .

Nrf2 Activation:
Recent studies have explored the role of sulfonamide derivatives as Nrf2 activators, which are important for cellular defense mechanisms against oxidative stress. This pathway is significant for developing therapies aimed at neurodegenerative diseases and other conditions where oxidative stress plays a critical role .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ResearchInhibition of kinases involved in tumor growth
Structure-Activity RelationshipOptimization for enhanced efficacy
SynthesisVarious synthetic routes documented
Anti-inflammatory EffectsPotential treatment for chronic inflammation
Nrf2 ActivationRole in oxidative stress response

Mechanism of Action

The mechanism of action of 4-chloro-3-ethoxy-N-(3-morpholinopropyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
  • 3-chloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

Comparison

Compared to similar compounds, 4-chloro-3-ethoxy-N-(3-morpholinopropyl)benzenesulfonamide may exhibit unique properties such as enhanced solubility or specific binding affinities. These differences can make it more suitable for certain applications, such as targeted drug delivery or specific biochemical assays.

Properties

IUPAC Name

4-chloro-3-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O4S/c1-2-22-15-12-13(4-5-14(15)16)23(19,20)17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCROOSHMKPKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCCN2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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